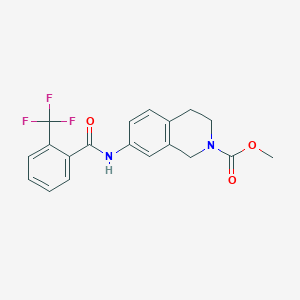

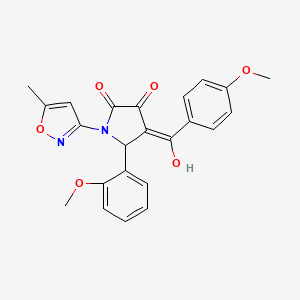

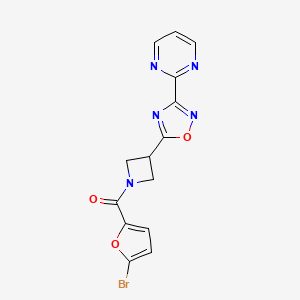

methyl 7-(2-(trifluoromethyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The trifluoromethyl group (-CF3) is a key component of this compound . The trifluoromethyl group is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, trifluoromethyl group-containing compounds are known to exhibit numerous pharmacological activities .Aplicaciones Científicas De Investigación

Synthesis and Characterization

A variety of research has been conducted on the synthesis and characterization of compounds related to methyl 7-(2-(trifluoromethyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, exploring their chemical properties and potential as intermediates in pharmaceutical synthesis. For instance, studies have developed methods for direct carbonylation of aminoquinoline benzamides, which is a crucial step in synthesizing complex molecules for pharmaceutical applications (Grigorjeva & Daugulis, 2014). Additionally, the synthesis of quinoline derivatives through aminomethylation/hydrogenolysis offers a novel approach to introducing methyl groups at specific positions, which is significant for the structural diversification of pharmaceuticals (Melzer, Felber, & Bracher, 2018).

Biological Activity

Research into the cytotoxic activity of isoquinoline derivatives has shown promising results, with certain compounds exhibiting substantial growth delays in in vivo tumor models. This indicates the potential of such compounds in cancer treatment research (Bu et al., 2001). Furthermore, the modification of methyl 2-aminothiophene-3-carboxylates with trifluoromethyl-containing heterocycles has been studied for their effects on neuronal NMDA receptors, highlighting the relevance of these compounds in neuropharmacology (Sokolov et al., 2018).

Spectroscopic Applications

Compounds similar to methyl 7-(2-(trifluoromethyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate have been explored for their spectral properties, particularly in the context of fluorescent markers for biomedical applications. The study of the spectral properties of new 7H-benzo[de]pyrazolo[5,1-a]isoquinolin-7-ones and their potential as light shifters demonstrates the versatility of isoquinoline derivatives in developing advanced imaging and diagnostic tools (Galunov et al., 2003).

Direcciones Futuras

Trifluoromethyl group-containing compounds have been the focus of significant research over the past 20 years, particularly in the development of new drugs . It’s likely that research into compounds like “methyl 7-(2-(trifluoromethyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate” will continue to be a significant area of interest.

Propiedades

IUPAC Name |

methyl 7-[[2-(trifluoromethyl)benzoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O3/c1-27-18(26)24-9-8-12-6-7-14(10-13(12)11-24)23-17(25)15-4-2-3-5-16(15)19(20,21)22/h2-7,10H,8-9,11H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRURIOVNWNIHEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 7-(2-(trifluoromethyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2568810.png)

![{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2568823.png)

![2-(2,5-Dimethylphenyl)-4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2568824.png)

![3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide](/img/structure/B2568828.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2568829.png)